molecular formula C13H18ClNO4 B1389730 4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride CAS No. 1185302-22-0

4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride

Cat. No. B1389730
M. Wt: 287.74 g/mol
InChI Key: GTCVLHCNORZCBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride, also known as PHMB, is a biochemical used for proteomics research . It has a molecular formula of C13H17NO4.HCl and a molecular weight of 287.74 . It is a derivative of benzoic acid and is commonly used as an intermediate in the synthesis of opioid drugs.


Synthesis Analysis

The synthesis of 4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride can be achieved through a series of reaction steps involving the condensation of 4-Methoxybenzyl chloride and Morpholine, followed by oxidation using sodium chlorite or sodium chlorate. The product can then be purified using recrystallization or column chromatography.


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride is represented by the formula C13H17NO4.HCl . The compound is a derivative of benzoic acid, with a morpholin-4-ylmethyl group and a methoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride is a white crystalline solid. It has a molecular weight of 287.74 g/mol . It is soluble in ethanol and acetone but insoluble in water. The compound has a pKa of 4.16, which means it is a weak acid, and its pH ranges from 4 to 8.

properties

IUPAC Name

4-methoxy-3-(morpholin-4-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4.ClH/c1-17-12-3-2-10(13(15)16)8-11(12)9-14-4-6-18-7-5-14;/h2-3,8H,4-7,9H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVLHCNORZCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)CN2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-morpholin-4-ylmethyl-benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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